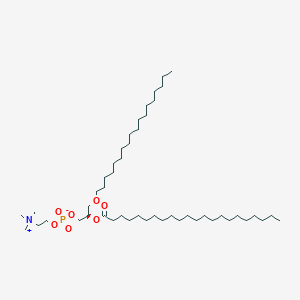

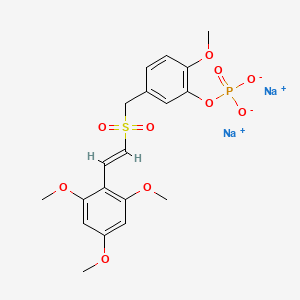

Pharbitoside B

カタログ番号 B1263112

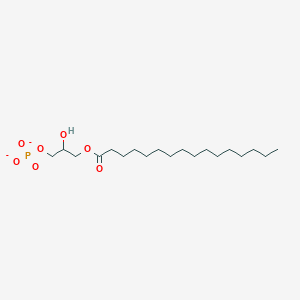

分子量: 943.1 g/mol

InChIキー: TYIDJRGRVRRFNB-MNTPPXDLSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pharbitoside B is a natural product found in Ipomoea nil with data available.

科学的研究の応用

Triterpenoid Saponins from Pharbitis nil

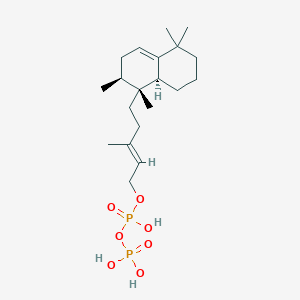

- Pharbitoside B is identified as a 21alpha-hydroxyoleanolic acid saponin found in the seeds of Pharbitis nil, a plant belonging to the Convolvulaceae family. This compound is closely related to Pharbitoside A, sharing a similar sugar moiety (Jung et al., 2008).

Bioassay-guided Isolation of Anti-seizure Principles

- Research on Semen Pharbitidis, which includes Pharbitis nil seeds, has explored its traditional use in treating epilepsy. Although this study primarily identifies pharbitin as the main anti-seizure component, Pharbitoside B, as a constituent of the same plant, may be part of the broader context of this traditional use (Liu et al., 2019).

Bioactive Phenolic Constituents from Pharbitis nil Seeds

- While this study does not directly address Pharbitoside B, it highlights the diverse range of bioactive compounds in Pharbitis nil seeds, including phenylethanoid glycosides and lignans. These compounds have demonstrated significant cytotoxicity against human tumor cell lines and inhibition of nitric oxide production in certain cells. This context suggests a potential area of interest for future research on Pharbitoside B (Kim et al., 2011).

Downregulation of Aquaporin 3 Mediated by a Resin Glycoside Fraction

- Although this study focuses on a resin glycoside fraction from Pharbitis Semen, it's relevant to consider how compounds like Pharbitoside B could influence such effects. The study found that this fraction could downregulate Aquaporin 3, leading to laxative effects. This insight might be useful for further understanding the pharmacological actions of Pharbitoside B (Zhu et al., 2019).

特性

製品名 |

Pharbitoside B |

|---|---|

分子式 |

C48H78O18 |

分子量 |

943.1 g/mol |

IUPAC名 |

(3R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O18/c1-21-30(52)33(55)36(58)39(61-21)65-38-35(57)32(54)25(20-50)63-41(38)66-37-34(56)31(53)24(19-49)62-40(37)64-29-12-13-45(6)26(44(29,4)5)11-14-47(8)27(45)10-9-22-23-17-43(2,3)28(51)18-48(23,42(59)60)16-15-46(22,47)7/h9,21,23-41,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,45-,46+,47+,48+/m0/s1 |

InChIキー |

TYIDJRGRVRRFNB-MNTPPXDLSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC([C@@H](C8)O)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8)O)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

同義語 |

21alpha-hydroxyoleanolic acid 3-O-alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside pharbitoside B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)

![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)

![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)